molecular formula C13H18O B14518578 1-Methoxy-2-(3-methylcyclopentyl)benzene CAS No. 62730-37-4

1-Methoxy-2-(3-methylcyclopentyl)benzene

Cat. No.: B14518578
CAS No.: 62730-37-4
M. Wt: 190.28 g/mol
InChI Key: AUNKOIMYEXZERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-(3-methylcyclopentyl)benzene is an ortho-substituted benzene derivative featuring a methoxy group (-OCH₃) at position 1 and a 3-methylcyclopentyl group at position 2. This compound combines aromaticity with steric and electronic effects from its substituents. The methoxy group is electron-donating via resonance, while the bulky 3-methylcyclopentyl substituent introduces steric hindrance and lipophilicity.

Properties

CAS No.

62730-37-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-methoxy-2-(3-methylcyclopentyl)benzene

InChI

InChI=1S/C13H18O/c1-10-7-8-11(9-10)12-5-3-4-6-13(12)14-2/h3-6,10-11H,7-9H2,1-2H3

InChI Key

AUNKOIMYEXZERT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(3-methylcyclopentyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is reacted with an electrophile in the presence of a catalyst to introduce the desired substituents. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the 3-methylcyclopentyl group can be added using a Friedel-Crafts alkylation reaction with 3-methylcyclopentyl chloride and aluminum chloride as the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(3-methylcyclopentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-2-(3-methylcyclopentyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(3-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Type and Position

Cycloalkyl vs. Linear Alkyl Substituents
  • 1-Methoxy-2-(pentan-3-yl)benzene (CAS 18272-73-6): Features a linear pentan-3-yl group instead of a cycloalkyl substituent. Lipophilicity (logP) is expected to be lower than the cyclopentyl analog due to reduced branching .
  • (3-Methylcyclopentyl)benzene (CAS 5078-75-1):

    • Lacks the methoxy group but shares the 3-methylcyclopentyl substituent.
    • The absence of the electron-donating methoxy group reduces aromatic ring activation, making it less reactive in electrophilic substitution reactions compared to 1-methoxy-2-(3-methylcyclopentyl)benzene .
Cycloalkyl vs. Unsaturated Substituents
  • (E)-1-Methoxy-2-(1-propenyl)benzene (CAS 2077-36-3): Replaces the cyclopentyl group with an unsaturated propenyl chain. The double bond introduces conjugation with the aromatic ring, enhancing UV absorption and reactivity in Diels-Alder or hydrogenation reactions.
  • 1-Methoxy-2-(phenylethenyl)benzene (Evidenced in NMR data):

    • Contains a styryl group (-CH=CHPh), offering extended conjugation and higher polarizability.
    • Expected to exhibit stronger fluorescence and higher reactivity in photocycloadditions compared to the cyclopentyl-substituted compound .

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups
  • 1-Methoxy-2-(2-nitroethenyl)benzene (CAS 3316-24-3): The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution. Contrasts with the methoxy group, which activates the ring. This difference significantly alters reaction pathways, e.g., nitro-substituted compounds are more likely to undergo nucleophilic aromatic substitution .
  • 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5): Combines methoxy activation with nitro deactivation on adjacent substituents. Demonstrates how substituent positioning can create regioselective reactivity, a property less pronounced in this compound due to its sterically hindered cyclopentyl group .
Steric Hindrance and Ortho-Substitution
  • 1-Methoxy-2-(methoxymethoxy)benzene: Substituted with two oxygen-containing groups at ortho positions. The methoxymethoxy group may participate in hydrogen bonding, enhancing solubility in polar solvents .
  • The branched alkoxy group increases lipophilicity but lacks the conformational rigidity of the cyclopentyl ring .
Catalytic and Functionalization Potential
  • Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the importance of directing groups in metal-catalyzed C–H functionalization. The methoxy group in the target compound could similarly direct regioselective functionalization, though steric bulk may limit catalyst access .
  • 1-Methoxy-2-(phenylethenyl)benzene ’s NMR data () suggest applications in materials science, whereas the cyclopentyl analog’s stability may favor pharmaceutical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.